

In-Depth Technical Guide: Benzyloxycarbonyl-PEG3-C2-Boc (CAS 1835759-86-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyloxy carbonyl-PEG3-C2-Boc

Cat. No.: B606027

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

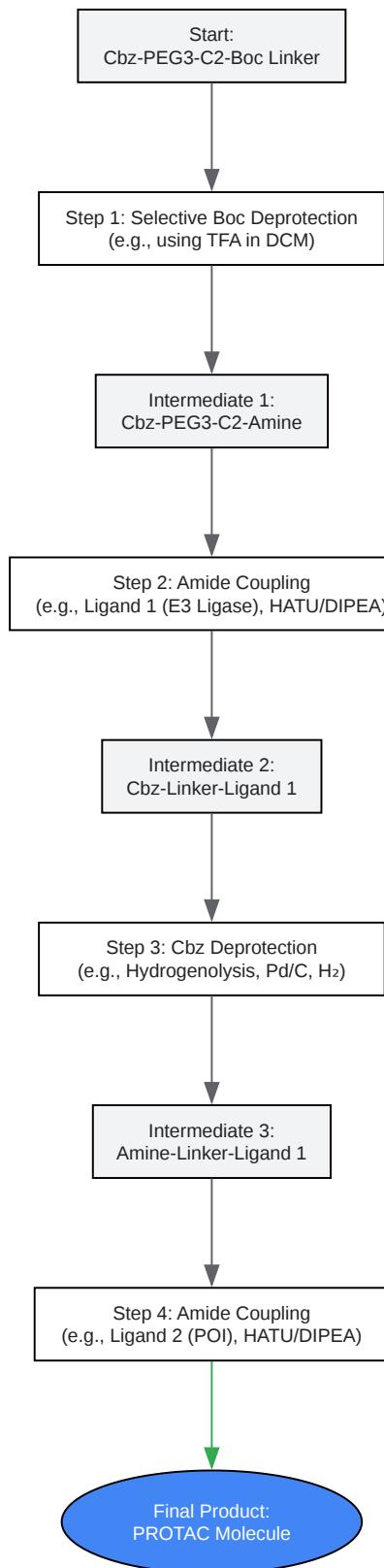
Introduction

Benzyloxycarbonyl-PEG3-C2-Boc, identified by CAS number 1835759-86-8, is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively target and degrade disease-causing proteins.

This linker, also known by the synonym Benzyloxycarbonyl-PEG3-t-butyl ester, is a member of the alkyl/ether-based PROTAC linker family. Its structure is meticulously designed with distinct functional components: a central polyethylene glycol (PEG) chain, flanked by two different protecting groups—a Benzyloxycarbonyl (Cbz) group and a tert-butyloxycarbonyl (Boc) group. This configuration allows for the sequential and controlled conjugation of two different ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. The PEG component enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC molecule.

Physicochemical and Technical Data

The fundamental properties of Benzyloxycarbonyl-PEG3-C2-Boc are summarized below. This data is essential for its handling, storage, and application in chemical synthesis.


Property	Value
CAS Number	1835759-86-8
Molecular Formula	C ₂₁ H ₃₂ O ₇
Molecular Weight	396.47 g/mol
Purity	≥95%
Appearance	Varies (typically a liquid or semi-solid)
Storage (Powder/Pure)	-20°C for up to 3 years
Storage (In Solvent)	-80°C for up to 6 months
Shipping Conditions	Room temperature (may vary by region)

Role and Application in PROTAC Synthesis

The core utility of Benzyloxycarbonyl-PEG3-C2-Boc is to serve as a scaffold for building a PROTAC. Its bifunctional and orthogonally protected nature is key to a structured and efficient synthesis. The process involves the selective removal of one protecting group, attachment of the first ligand, removal of the second protecting group, and attachment of the second ligand.

Generalized Experimental Workflow

The following diagram illustrates the logical steps for synthesizing a PROTAC using this linker.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for PROTAC assembly.

Exemplar Experimental Protocols

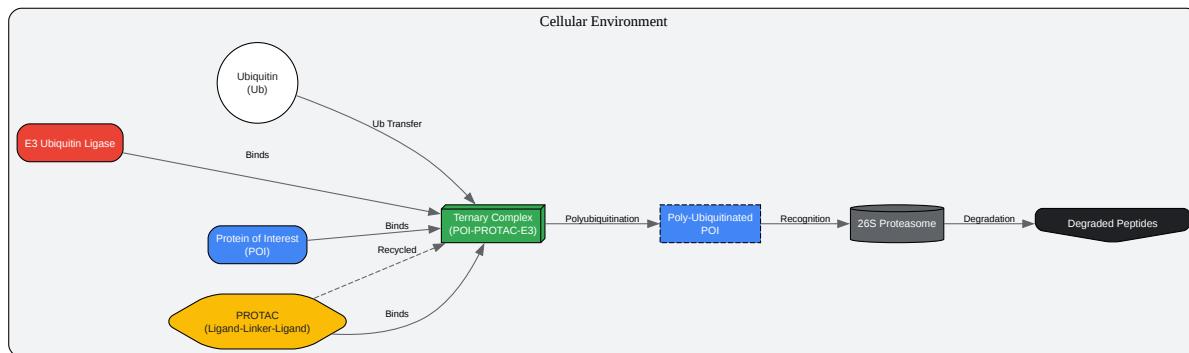
The following protocols are generalized methodologies for the key steps in the synthesis workflow. Note: These are illustrative and should be optimized for specific ligands and reaction scales.

Protocol 1: Selective Boc Group Deprotection

- **Dissolution:** Dissolve Benzyloxycarbonyl-PEG3-C2-Boc (1 equivalent) in Dichloromethane (DCM).
- **Acidification:** Add Trifluoroacetic acid (TFA), typically 20-50% v/v, to the solution at 0°C.
- **Reaction:** Stir the mixture at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.
- **Purification:** The resulting amine (Intermediate 1) can be used directly in the next step or purified via chromatography if necessary.

Protocol 2: Amide Bond Formation (Coupling)

- **Activation:** Dissolve the carboxylic acid-containing ligand (1-1.2 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).
- **Reagent Addition:** Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.
- **Coupling:** Add a solution of the amine-containing linker (1 equivalent, e.g., Intermediate 1 or 3) to the activated mixture.
- **Reaction:** Stir the reaction at room temperature for 2-16 hours. Monitor for completion by LC-MS.


- **Work-up:** Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with aqueous solutions such as 5% citric acid, saturated sodium bicarbonate, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Cbz Group Deprotection (Hydrogenolysis)

- **Setup:** Dissolve the Cbz-protected intermediate (e.g., Intermediate 2) in a solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).
- **Catalyst:** Add a palladium on carbon catalyst (Pd/C, typically 10% by weight).
- **Hydrogenation:** Purge the reaction vessel with hydrogen gas (H_2) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
- **Reaction:** Monitor the reaction by LC-MS. The reaction is typically complete within 1-6 hours.
- **Work-up:** Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting amine (Intermediate 3) is often pure enough for the subsequent step.

Mechanism of Action: The Resulting PROTAC

A PROTAC molecule synthesized using the Benzyloxycarbonyl-PEG3-C2-Boc linker functions by inducing the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule is then released and can act catalytically to degrade multiple copies of the target protein.

[Click to download full resolution via product page](#)

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

Benzylloxycarbonyl-PEG3-C2-Boc is a specialized chemical tool designed for the rational synthesis of PROTACs. Its orthogonally protected termini and hydrophilic PEG spacer provide chemists with the flexibility and control needed to construct complex heterobifunctional molecules. Understanding the specific deprotection and coupling methodologies is crucial for leveraging this linker to its full potential in the development of novel targeted protein degraders, a promising frontier in modern drug discovery.

- To cite this document: BenchChem. [In-Depth Technical Guide: Benzylloxycarbonyl-PEG3-C2-Boc (CAS 1835759-86-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606027#benzylloxycarbonyl-peg3-c2-boc-cas-number-1835759-86-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com